9-Methylcarbazole-3-sulfonyl fluoride
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Overview
Description
9-Methylcarbazole-3-sulfonyl fluoride is a compound that combines the structure of 9-Methylcarbazole, a nitrogen-containing polycyclic aromatic hydrocarbon , with a sulfonyl fluoride group. Sulfonyl fluorides have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Synthesis Analysis
Sulfonyl fluorides can be synthesized using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour .Molecular Structure Analysis
The molecular structure of this compound would consist of the 9-Methylcarbazole structure attached to a sulfonyl fluoride group. The sulfonyl fluoride group is known to form covalent bonds with several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .Chemical Reactions Analysis
Sulfonyl fluorides are known for their discerning reactivity in sulfur(VI)-fluoride exchange (SuFEx) chemistry . This reactivity has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .Mechanism of Action
Safety and Hazards
Future Directions
Sulfonyl fluorides have emerged as a functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications has provided opportunities for synthetic chemists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Future research will likely continue to explore the potential of sulfonyl fluorides in various fields of study .
Properties
IUPAC Name |
9-methylcarbazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIASCUXGSBPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)F)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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